1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
“1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1269152-59-1. It has a molecular weight of 278.2 and its IUPAC name is 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-3-2-4-12-5-8;;/h2-7H,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Tautomeric Preferences and Electronic Structures
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride and its derivatives exhibit dynamic tautomerism, with isomeric structures demonstrating divalent N(I) character. These compounds have competitive isomeric structures, influenced by the electron-donating properties of the thiazole and pyridine groups. Quantum chemical analysis has provided insights into the electron distribution, tautomeric preferences, and the divalent N(I) character of these compounds, highlighting their potential for diverse applications in materials science and molecular electronics (Bhatia et al., 2013).
Structural Characterization and Molecular Interactions
Structural characterization of derivatives of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride has revealed a variety of molecular conformations and intermolecular hydrogen bonding patterns. This has significant implications in fields such as crystal engineering and drug design, where understanding molecular interactions and conformational dynamics is crucial (Böck et al., 2020), (Böck et al., 2021).
Antimicrobial and Antiviral Activity
Some derivatives of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride have been synthesized and tested for their antimicrobial and antiviral activities. These compounds have shown potential as bioactive agents, paving the way for further research in the development of new therapeutic agents (Abdelhamid et al., 2010), (Attaby et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-3-2-4-12-5-8;;/h2-7H,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQVCSYLFXVRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride | |
CAS RN |
1269152-59-1 | |
Record name | 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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